Rinasek

Description

Properties

CAS No. |

8054-27-1 |

|---|---|

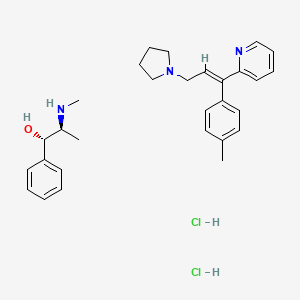

Molecular Formula |

C29H39Cl2N3O |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;dihydrochloride |

InChI |

InChI=1S/C19H22N2.C10H15NO.2ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;1-8(11-2)10(12)9-6-4-3-5-7-9;;/h2-3,6-12H,4-5,13-15H2,1H3;3-8,10-12H,1-2H3;2*1H/b18-11+;;;/t;8-,10+;;/m.0../s1 |

InChI Key |

CNBCKNGTUYBXON-PLLJCRPXSA-N |

SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl |

Synonyms |

Actifed pseudoephedrine - triprolidine pseudoephedrine, triprolidine drug combination Rinasek Trifed |

Origin of Product |

United States |

Foundational & Exploratory

Rinasek mechanism of action in upper respiratory tract

An In-depth Technical Guide on the Core Mechanism of Action of Rinasek in the Upper Respiratory Tract

Introduction

This compound is a combination medication formulated for the symptomatic relief of upper respiratory tract conditions, such as allergic rhinitis, hay fever, and the common cold.[1][2] It integrates the therapeutic actions of two active pharmaceutical ingredients: a sympathomimetic decongestant, pseudoephedrine, and a first-generation antihistamine, chlorphenamine.[3][4] This guide provides a detailed technical overview of the discrete and synergistic mechanisms of action of these components, presents key quantitative pharmacological data, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Components and Individual Mechanisms of Action

The efficacy of this compound in mitigating symptoms of upper respiratory tract inflammation and congestion stems from the distinct pharmacological actions of its two primary components.

Pseudoephedrine Hydrochloride: The Decongestant

Pseudoephedrine is a sympathomimetic amine that provides relief from nasal congestion.[5] Its primary role is to reduce tissue hyperemia, edema, and nasal congestion associated with colds or allergies.[6]

Mechanism of Action: Pseudoephedrine functions as a vasoconstrictor by stimulating adrenergic receptors in the nasal mucosa.[7] Its mechanism is twofold:

-

Direct Action: It acts as an agonist at α-adrenergic receptors and, to a lesser extent, at β-adrenergic receptors located on the smooth muscle cells of blood vessels.[6][8] Activation of α1-adrenergic receptors is the principal driver of its decongestant effect.[7]

-

Indirect Action: A significant part of its effect comes from stimulating the release of endogenous norepinephrine from sympathetic neurons.[9] This displaced norepinephrine then activates postsynaptic adrenergic receptors, amplifying the vasoconstrictor response.

This stimulation of α1-adrenergic receptors on vascular smooth muscle in the nasal passages leads to vasoconstriction.[5][6] The narrowing of these blood vessels reduces blood flow to the area, which in turn decreases the swelling of the nasal mucosa and allows for improved airflow and drainage of sinus secretions.[6][7]

Chlorphenamine Maleate: The Antihistamine

Chlorphenamine is a first-generation alkylamine antihistamine used to alleviate symptoms of allergic conditions like runny nose, sneezing, and itchy eyes.[10][11]

Mechanism of Action: Chlorphenamine's primary mechanism is the blockade of histamine H1 receptors.[12][13] It functions as a potent inverse agonist , not a neutral antagonist.[10][14] This means it binds to and stabilizes the inactive conformation of the H1 receptor.[14][15] This action has two key consequences:

-

Competitive Blockade: It competes with histamine for H1-receptor sites on effector cells. By occupying these sites, it prevents histamine from binding and initiating the cascade of allergic responses, which includes increased capillary permeability, vasodilation, and sensory nerve stimulation.[11][16]

-

Suppression of Basal Activity: As an inverse agonist, it reduces the receptor's constitutive activity even in the absence of histamine, further shifting the equilibrium towards the inactive state.[15][17]

By blocking H1 receptors, chlorphenamine effectively halts the progression of symptoms like rhinorrhea (runny nose) and sneezing.[11][18] As a first-generation antihistamine, it can cross the blood-brain barrier, which contributes to its sedative effects.[16] It also possesses weak anticholinergic properties that may contribute to drying the nasal mucosa.[10][16]

Quantitative Pharmacological Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for pseudoephedrine and chlorphenamine.

Table 1: Pharmacokinetic Properties

| Parameter | Pseudoephedrine | Chlorphenamine |

| Bioavailability | ~100% (oral)[6][19] | 25% to 50% (oral)[10][20] |

| Onset of Action | Within 30 minutes[6][19] | Within 2 hours[10] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours (immediate release)[6][21] | - |

| Protein Binding | 21% to 29%[6][19] | 72%[10] |

| Metabolism | Not extensively metabolized[6] | Liver (CYP2D6)[10] |

| Elimination Half-Life (t½) | 5.4 hours (urine pH dependent)[6][19] | 13.9 to 43.4 hours[10] |

| Excretion | Primarily renal (unchanged)[19] | Primarily renal (as metabolites)[10] |

Table 2: Pharmacodynamic Properties

| Parameter | Pseudoephedrine | Chlorphenamine (Dexchlorpheniramine) |

| Target(s) | α- and β-adrenergic receptors[6] | Histamine H1 receptor, Muscarinic acetylcholine receptors[10] |

| Mechanism | Agonist / Norepinephrine Releasing Agent[6] | Inverse Agonist / Antagonist[10] |

| Binding Affinity (Kd) | Very low / negligible for direct binding[6] | 15 nM (H1 receptor), 1,300 nM (muscarinic receptors)[10] |

| Efficacy (EC50) | 0.32 µM (feline model of nasal congestion)[22] | - |

Signaling Pathways and Visualizations

The therapeutic effects of this compound's components are mediated by distinct intracellular signaling pathways.

Pseudoephedrine Signaling Pathway

Pseudoephedrine-induced vasoconstriction is primarily mediated by the Gq protein-coupled α1-adrenergic receptor. Its activation initiates the phospholipase C pathway, leading to an increase in intracellular calcium and smooth muscle contraction.

References

- 1. pillintrip.com [pillintrip.com]

- 2. [A double-blind, placebo-controlled study on the efficacy of this compound in symptomatic treatment of seasonal and non-seasonal rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Pharmacology of chlorphenamine and pseudoephedrine use in the common cold: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pseudoephedrine? [synapse.patsnap.com]

- 6. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. pseudoephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 11. nursingcenter.com [nursingcenter.com]

- 12. Chlorpheniramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 15. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 17. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]

- 21. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

Pseudoephedrine's Alpha-Adrenergic Agonist Activity in Nasal Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of pseudoephedrine's alpha-adrenergic agonist activity in the nasal mucosa, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document outlines the pharmacological basis of its decongestant effect, details relevant experimental protocols, and presents key data in a structured format.

Introduction

Pseudoephedrine is a sympathomimetic amine widely utilized for its nasal decongestant properties.[1][2] Its therapeutic effect stems from its action as an agonist at adrenergic receptors located on the smooth muscle of blood vessels within the nasal mucosa.[1][3] This guide delves into the specifics of this interaction, focusing on the alpha-adrenergic subtypes and the subsequent physiological responses.

Mechanism of Action

Pseudoephedrine's primary mechanism of action as a nasal decongestant is the stimulation of alpha-adrenergic receptors, leading to vasoconstriction of the blood vessels in the nasal passages.[4][5] This narrowing of the blood vessels reduces blood flow, thereby decreasing swelling and inflammation of the nasal mucosa and alleviating nasal congestion.[3] While it is considered more selective for α-adrenergic receptors, it also has some activity at β-adrenergic receptors.[2]

Alpha-1 Adrenergic Receptor Activity

The predominant effect of pseudoephedrine in the nasal mucosa is mediated through its agonist activity at alpha-1 adrenergic receptors .[1][4][5] These receptors are coupled to the Gq signaling pathway. Upon activation by pseudoephedrine, a conformational change in the receptor initiates a downstream signaling cascade that results in smooth muscle contraction and vasoconstriction.

Alpha-2 Adrenergic Receptor Activity

Pseudoephedrine also exhibits activity at alpha-2 adrenergic receptors . These receptors are primarily coupled to the Gi signaling pathway. In the context of the nasal vasculature, alpha-2 adrenergic receptors are found on both pre- and postjunctional nerve terminals and on vascular smooth muscle. Their activation can contribute to vasoconstriction, although the alpha-1 mediated effect is generally considered dominant for decongestion.

Quantitative Data

A comprehensive review of peer-reviewed literature reveals a notable lack of publicly available, specific binding affinity data (Kᵢ or IC₅₀ values) for pseudoephedrine at distinct alpha-1 and alpha-2 adrenergic receptor subtypes. While some patent literature contains preliminary data, this information has not been consistently validated in scientific journals. The following table summarizes the general understanding of pseudoephedrine's receptor activity.

| Receptor Subtype | Primary Signaling Pathway | Role in Nasal Mucosa | Pseudoephedrine Activity |

| Alpha-1 (α₁) Adrenergic | Gq | Vasoconstriction of arterioles and venous sinusoids | Primary Agonist |

| Alpha-2 (α₂) Adrenergic | Gi | Vasoconstriction of venous sinusoids; feedback inhibition of norepinephrine release | Agonist |

Signaling Pathways

The activation of alpha-1 and alpha-2 adrenergic receptors by pseudoephedrine initiates distinct intracellular signaling cascades.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pseudoephedrine's activity in the nasal mucosa.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of a ligand to adrenergic receptors expressed in cell membranes.

Objective: To determine the inhibition constant (Kᵢ) of pseudoephedrine for alpha-1 and alpha-2 adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂).

-

Unlabeled pseudoephedrine.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled pseudoephedrine.

-

In a microtiter plate, add cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of pseudoephedrine.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a known antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pseudoephedrine concentration to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay of Nasal Mucosal Tissue

This protocol describes a method for assessing the contractile response of isolated nasal tissue to pseudoephedrine using an organ bath system. Porcine nasal mucosa is often used as it is morphologically similar to human nasal mucosa.

Objective: To measure the dose-dependent vasoconstrictor effect of pseudoephedrine on nasal mucosal blood vessels.

Materials:

-

Freshly obtained porcine nasal turbinates.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Organ bath system with force-displacement transducers.

-

Pseudoephedrine hydrochloride.

-

Norepinephrine (as a positive control).

-

Data acquisition system.

Procedure:

-

Dissect strips of nasal mucosal tissue from the porcine turbinates.

-

Mount the tissue strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed continuously.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with periodic washing.

-

After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.

-

Wash the tissues and allow them to return to baseline tension.

-

Construct a cumulative concentration-response curve for pseudoephedrine by adding increasing concentrations of the drug to the organ bath at set intervals.

-

Record the isometric tension generated by the tissue at each concentration.

-

At the end of the experiment, add a maximal concentration of norepinephrine to elicit a maximum contraction.

-

Express the contractile responses to pseudoephedrine as a percentage of the maximal contraction induced by norepinephrine.

-

Plot the percentage of maximal contraction against the logarithm of the pseudoephedrine concentration to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

Pseudoephedrine effectively reduces nasal congestion through its agonist activity at alpha-adrenergic receptors, primarily the alpha-1 subtype, in the nasal mucosa. This leads to vasoconstriction and a reduction in mucosal swelling. While the qualitative mechanism is well-established, there is a need for more robust, publicly available quantitative data on the binding affinities of pseudoephedrine for the different adrenergic receptor subtypes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of pseudoephedrine and other alpha-adrenergic agonists in the context of nasal decongestion.

References

- 1. researchgate.net [researchgate.net]

- 2. Sympathetic vascular control of the pig nasal mucosa: adrenoceptor mechanisms in blood flow and volume control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nasal vasoconstriction and decongestant effects of nitric oxide synthase inhibition in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

Triprolidine: An In-Depth Technical Guide to a First-Generation H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine is a potent first-generation H1 receptor antagonist belonging to the alkylamine class, historically utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic efficacy is derived from its competitive antagonism of histamine at H1 receptors. As a first-generation agent, triprolidine readily crosses the blood-brain barrier, leading to the characteristic sedative effects associated with this class of drugs.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of triprolidine, including its mechanism of action, signaling pathways, pharmacokinetic and pharmacodynamic properties, and cross-reactivity profile. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research and development.

Introduction

Triprolidine is an over-the-counter antihistamine with anticholinergic properties, primarily used to alleviate symptoms associated with allergies.[2] It functions by competitively binding to H1 receptors on effector cells in the respiratory tract, gastrointestinal tract, blood vessels, and central nervous system, thereby inhibiting histamine-mediated responses. Unlike second-generation antihistamines, its lipophilic nature allows for significant penetration of the central nervous system (CNS), resulting in sedation.[4] This guide delves into the technical aspects of triprolidine, offering a detailed resource for the scientific community.

Mechanism of Action and Signaling Pathways

Triprolidine exerts its therapeutic effects by acting as a competitive antagonist and inverse agonist at the histamine H1 receptor.[1] The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5]

Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic response. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC).[6] This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.[6]

Triprolidine, by binding to the H1 receptor, stabilizes it in an inactive conformation, thereby blocking histamine-induced signaling and preventing the downstream effects of this pathway.[1]

Quantitative Data

Pharmacokinetic Properties

Triprolidine is rapidly absorbed following oral administration, with peak plasma concentrations observed within 1.5 to 2 hours.[7][8] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP2D6.[9][10]

| Parameter | Value | Species/Conditions |

| Time to Peak (Tmax) | ~1.5 - 2.0 hours | Healthy Adults |

| Peak Concentration (Cmax) | 8.4 ng/mL (2.5 mg dose) | Healthy Adults |

| 14.3 ng/mL (5.0 mg dose) | Healthy Adults | |

| Elimination Half-life (t1/2) | ~4 - 6 hours | Healthy Adults |

| Bioavailability (Oral) | ~4% | Not Specified |

| Protein Binding | ~90% | Not Specified |

| Urinary Excretion (unchanged) | ~1.3% of dose in 24h | Healthy Adults |

Data compiled from multiple sources.[9][11]

Receptor Binding Affinity

Triprolidine exhibits a high affinity for the histamine H1 receptor. Its cross-reactivity with other receptors, particularly muscarinic acetylcholine receptors, is a key factor in its side-effect profile. A lower inhibition constant (Ki) value indicates a higher binding affinity.[1]

| Receptor | Radioligand | Ki (nM) | Species/Tissue |

| Human Histamine H1 | [³H]-mepyramine | 5.3 | Human |

| Muscarinic (non-selective) | [³H]-quinuclidinyl benzilate | 280 | Bovine cerebral cortex |

Data compiled from multiple sources.[1][6]

The dissociation constant (Kd) for the commonly used radioligand [³H]-mepyramine for the human H1 receptor has been determined to be 2.29 nM.[6]

Experimental Protocols

In Vitro Histamine H1 Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as triprolidine, for the histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of triprolidine for the histamine H1 receptor.

Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.[12]

-

Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).[12]

-

Test Compound: Triprolidine hydrochloride.[12]

-

Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.[12]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[12]

-

Scintillation Cocktail. [12]

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [12]

-

96-well plates. [12]

-

Cell harvester. [12]

-

Scintillation counter. [12]

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[12]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[12]

-

Non-specific Binding: Membranes, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[12]

-

Competition Binding: Membranes, [³H]-mepyramine, and varying concentrations of triprolidine.[12]

-

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the triprolidine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of triprolidine that inhibits 50% of the specific binding of [³H]-mepyramine) using non-linear regression analysis.[1]

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation :[1] Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand ([³H]-mepyramine).

-

Kd is the dissociation constant of the radioligand for the H1 receptor.

-

-

Adverse Effects and Central Nervous System Penetration

Conclusion

Triprolidine is a well-characterized first-generation H1 receptor antagonist with a long history of clinical use. Its high affinity for the H1 receptor underlies its efficacy in treating allergic conditions. However, its ability to penetrate the central nervous system and its cross-reactivity with muscarinic receptors contribute to its characteristic side-effect profile. The information and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with triprolidine and other H1 receptor antagonists. Further research, particularly direct comparative studies with second-generation antihistamines, will continue to refine our understanding of its therapeutic potential and limitations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Synergistic Interplay: A Pharmacological Profile of the Pseudoephedrine and Triprolidine Combination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of the fixed-dose combination of pseudoephedrine and triprolidine, a widely utilized therapeutic option for the symptomatic relief of allergic rhinitis and the common cold. This document delves into the individual mechanisms of action, pharmacokinetic and pharmacodynamic profiles of each component, and explores the synergistic effects observed with their combined use. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Pharmacological Profiles

Pseudoephedrine: The Decongestant

Pseudoephedrine is a sympathomimetic amine that primarily acts as a nasal decongestant.[1] Its principal mechanism of action is indirect, involving the displacement of norepinephrine from storage vesicles in presynaptic nerve terminals.[2] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then stimulates adrenergic receptors. While it has some direct agonist activity on α- and β-adrenergic receptors, its affinity is considered low to negligible.[2] The stimulation of α-adrenergic receptors in the nasal mucosa results in vasoconstriction, reducing blood flow and swelling of the nasal tissues, thereby alleviating nasal congestion.[1]

Triprolidine: The Antihistamine

Triprolidine is a potent first-generation antihistamine of the alkylamine class.[3] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[3] By blocking the binding of histamine to its receptor on effector cells, triprolidine prevents the downstream signaling cascade that mediates allergic symptoms such as sneezing, rhinorrhea, and pruritus.[3] As a first-generation antihistamine, it can cross the blood-brain barrier, which accounts for its sedative side effects.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for pseudoephedrine and triprolidine, providing a basis for understanding their individual and combined pharmacological profiles.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Parameter | Value | Reference |

| Triprolidine | Histamine H1 (human) | Ki | 5.3 nM | BenchChem |

| Pseudoephedrine | α1-adrenergic | IC50 | 349 µM | Google Patents |

| Pseudoephedrine | α2-adrenergic | IC50 | 17 µM | Google Patents |

| Pseudoephedrine | β2-adrenergic | IC50 | 511 µM | Google Patents |

Table 2: Pharmacokinetic Parameters of Pseudoephedrine

| Parameter | Value | Condition | Reference |

| Bioavailability | ~100% | Oral | |

| Tmax | 1-4 hours | Immediate-release | |

| Protein Binding | 21-29% | ||

| Metabolism | <1% (N-demethylation) | ||

| Elimination Half-life | 5-8 hours (urine pH 5.8) | ||

| Excretion | 43-96% unchanged in urine |

Note: Specific comparative pharmacokinetic data for pseudoephedrine when administered in combination with triprolidine was not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters of Triprolidine

| Parameter | Value (mean ± SD) | Condition | Reference |

| Tmax | ~1.5 hours | 2.5 mg single dose | [4] |

| Cmax | 8.4 ± 4.5 ng/mL | 2.5 mg single dose | [4] |

| AUC (0-inf) | 43.3 ± 44.0 ng*h/mL | 2.5 mg single dose | [5] |

| Elimination Half-life | 3.7 ± 2.2 hours | 2.5 mg single dose | [4] |

| Tmax | ~1.5 hours | 2.5 mg with 60 mg Pseudoephedrine | [4] |

| Cmax | 9.5 ± 4.4 ng/mL | 2.5 mg with 60 mg Pseudoephedrine | [4] |

| AUC (0-inf) | Not Reported | 2.5 mg with 60 mg Pseudoephedrine | |

| Elimination Half-life | 4.0 ± 1.7 hours | 2.5 mg with 60 mg Pseudoephedrine | [4] |

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

Caption: Mechanism of Action of Pseudoephedrine.

Caption: Mechanism of Action of Triprolidine.

Caption: Double-Blind, Placebo-Controlled, Crossover Clinical Trial Workflow.

Experimental Protocols

Determination of Plasma Concentrations of Pseudoephedrine and Triprolidine

Objective: To quantify the concentrations of pseudoephedrine and triprolidine in human plasma samples.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Procedure:

-

Sample Preparation:

-

To 200 µL of human plasma, add an internal standard (e.g., a deuterated analog of each analyte).

-

Precipitate proteins by adding 600 µL of acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for pseudoephedrine, triprolidine, and the internal standards.

-

-

Quantification:

-

Construct calibration curves using standards of known concentrations.

-

Determine the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Composite Protocol for a Clinical Trial in Allergic Rhinitis

Objective: To evaluate the efficacy and safety of the pseudoephedrine and triprolidine combination compared to individual components and placebo in patients with seasonal allergic rhinitis.

Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.[6][7]

Patient Population:

-

Adults aged 18-65 years with a documented history of seasonal allergic rhinitis for at least two years.

-

Positive skin prick test to a relevant seasonal allergen.

-

Symptomatic at the time of enrollment.

Interventions:

-

Pseudoephedrine 60 mg + Triprolidine 2.5 mg tablet.

-

Pseudoephedrine 60 mg tablet.

-

Triprolidine 2.5 mg tablet.

-

Placebo tablet.

Study Periods: Four treatment periods of 3 days each, separated by a washout period of at least 4 days.

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in Total Nasal Symptom Score (TNSS), including nasal congestion, rhinorrhea, sneezing, and nasal itching.

-

Secondary Endpoints:

Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Vital signs (blood pressure and heart rate).

-

Standard clinical laboratory tests.

Statistical Analysis:

-

The primary efficacy analysis will be based on the change from baseline in TNSS using a mixed-effects model for repeated measures (MMRM).

-

Comparisons will be made between the combination treatment and each of the individual components and placebo.

Synergistic Effects and Clinical Efficacy

Clinical trials have consistently demonstrated that the combination of pseudoephedrine and triprolidine is more effective in relieving the symptoms of allergic rhinitis than either agent alone or placebo.[6][7][11] The decongestant action of pseudoephedrine complements the antihistaminic effects of triprolidine, providing comprehensive relief from both nasal congestion and other allergic symptoms. Patients often report a preference for the combination therapy due to its superior efficacy in managing their overall symptom burden.[6] The pharmacokinetic profile of triprolidine appears to be slightly altered in the presence of pseudoephedrine, with a modest increase in Cmax observed, though the clinical significance of this is likely minimal.[4]

Conclusion

The combination of pseudoephedrine and triprolidine offers a well-established and effective therapeutic option for the management of symptoms associated with allergic rhinitis and the common cold. The distinct yet complementary pharmacological profiles of the two components result in a synergistic clinical effect, providing more complete symptom relief than can be achieved with either agent alone. This technical guide provides a foundation of quantitative data and methodological insights to aid researchers and drug development professionals in further exploring the therapeutic potential and applications of this combination.

References

- 1. allergy.org.au [allergy.org.au]

- 2. researchgate.net [researchgate.net]

- 3. (Open Access) An Evaluation of Triprolidine and Pseudoephedrine in the Treatment of Allergic Rhinitis (1981) | L. Diamond | 30 Citations [scispace.com]

- 4. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Double-blind crossover trial of pseudoephedrine and triprolidine, alone and in combination, for the treatment of allergenic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An evaluation of triprolidine and pseudoephedrine in the treatment of allergic rhinitis. | Semantic Scholar [semanticscholar.org]

- 8. Rhinomanometry: A Comprehensive Review of Its Applications and Advancements in Rhinology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diagnostic value of nasal provocation testing and rhinomanometry in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjr.ro [rjr.ro]

- 11. researchgate.net [researchgate.net]

Triprolidine in Allergic Rhinitis: A Technical Guide to its Cellular and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cellular and molecular targets of triprolidine, a first-generation antihistamine, in the context of allergic rhinitis. Triprolidine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, a key player in the allergic inflammatory cascade. This document details the molecular interactions, downstream signaling pathways, and cellular responses modulated by triprolidine. Quantitative data on its binding affinity and clinical efficacy are presented, alongside detailed experimental protocols for key assays used in its pharmacological characterization. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mechanism of action.

Introduction: Allergic Rhinitis and the Role of Histamine

Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, triggered by allergen exposure. Upon allergen inhalation, sensitized individuals experience a cascade of events initiated by the cross-linking of IgE antibodies on the surface of mast cells and basophils. This activation leads to the degranulation of these cells and the release of a plethora of inflammatory mediators, with histamine being a primary driver of the characteristic symptoms of allergic rhinitis, including sneezing, rhinorrhea, nasal congestion, and pruritus.[1][2]

Histamine exerts its effects by binding to one of four G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. In the context of allergic rhinitis, the histamine H1 receptor is the most relevant.[3][4] Located on various cells, including those in the respiratory tract, its activation by histamine triggers vasodilation, increased vascular permeability, and smooth muscle contraction.[3][5]

Molecular Target: The Histamine H1 Receptor

Triprolidine's principal mechanism of action is as a potent and selective competitive antagonist of the histamine H1 receptor.[3][6] By binding to the H1 receptor, triprolidine prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[3][7] It stabilizes the receptor in an inactive conformation, effectively functioning as an inverse agonist.[1][3]

Binding Affinity

Triprolidine exhibits a high affinity for the histamine H1 receptor. While specific reported Ki values can vary depending on the experimental system, it is generally accepted to be in the low nanomolar range, indicating a strong binding interaction.

| Parameter | Value | Assay System | Reference |

| Ki (inhibition constant) | ~1-5 nM | HEK293T cell homogenates with [³H]-mepyramine | [7] |

| Ki (inhibition constant) | High Affinity (specific value not stated) | Guinea-pig ileum | [1] |

| Ki (inhibition constant) | 280 nM | Muscarinic (non-selective) receptor in bovine cerebral cortex | [1] |

Cellular Targets and Downstream Signaling

The primary cellular targets of triprolidine in allergic rhinitis are the cells that express histamine H1 receptors and are involved in the allergic inflammatory response, most notably mast cells and basophils.

Mast Cells and Basophils

Mast cells and basophils are central to the immediate hypersensitivity reaction in allergic rhinitis. Upon activation, they release histamine and other inflammatory mediators. While triprolidine's primary action is to block the effects of already-released histamine, some first-generation antihistamines have been shown to possess mast cell stabilizing properties, inhibiting the release of histamine and other mediators.[8][9] However, specific quantitative data on triprolidine's direct inhibitory effect on mast cell degranulation (e.g., IC50 for histamine release) is not consistently available in the reviewed literature.

Downstream Signaling Pathways

Activation of the histamine H1 receptor, a Gq/11-coupled receptor, initiates a well-defined signaling cascade. Triprolidine, by blocking this initial step, prevents these downstream events.[3][6][9]

-

Phospholipase C (PLC) / IP3 / DAG Pathway: Histamine binding to the H1 receptor activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3][4] This increase in intracellular calcium is a critical signal for many cellular responses, including smooth muscle contraction and further mediator release.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates various downstream protein targets, contributing to the inflammatory response.[6]

-

Nuclear Factor-kappa B (NF-κB) Activation: The H1 receptor-mediated signaling cascade can lead to the activation of the transcription factor NF-κB.[6][9] NF-κB plays a crucial role in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory response in allergic rhinitis.[9] By blocking the H1 receptor, triprolidine indirectly inhibits the activation of NF-κB.[6][9]

Clinical Efficacy in Allergic Rhinitis

Clinical studies have demonstrated the efficacy of triprolidine in alleviating the symptoms of allergic rhinitis. It is often formulated in combination with a decongestant, such as pseudoephedrine, to address both histamine-mediated symptoms and nasal congestion.[10][11]

| Study Outcome | Dosage | Result | Reference |

| Symptom Reduction | 2.5 mg t.i.d. | Statistically significant reduction in sneezing and eye irritation compared to placebo. | [12] |

| Symptom Reduction | 2.5 mg (in combination with 60 mg pseudoephedrine) | The combination was consistently better than either drug alone in several assessments and was the preferred treatment by subjects. | [13] |

| Pharmacokinetics | 2.7 +/- 0.4 mg (single oral dose) | Mean peak serum concentration of 15.4 +/- 8.3 ng/ml occurred 2 hours after ingestion. Mean serum half-life was 2.1 +/- 0.8 hours. | [14] |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Objective: To quantify the affinity of triprolidine for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor).[15]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane homogenate, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and assay buffer.[3]

-

Non-specific Binding: Membrane homogenate, [³H]-mepyramine, and a high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin) to saturate the receptors.[15]

-

Competition Binding: Membrane homogenate, [³H]-mepyramine, and varying concentrations of triprolidine.[3]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[16][17]

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[17]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the triprolidine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of triprolidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][3]

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of a compound to inhibit the release of granular contents from activated mast cells.

Objective: To assess the mast cell stabilizing properties of triprolidine by quantifying its effect on the release of the granular enzyme β-hexosaminidase.

Methodology:

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 cells or primary mast cells) in 96-well plates.[18][19]

-

Sensitization (for IgE-mediated activation): Sensitize the cells with an antigen-specific IgE (e.g., anti-DNP IgE) overnight.[18]

-

Compound Treatment: Wash the cells and pre-incubate them with varying concentrations of triprolidine for a specified time (e.g., 30 minutes).[18]

-

Degranulation Induction: Stimulate the cells with the corresponding antigen (e.g., DNP-HSA) or a non-immunological stimulus like a calcium ionophore (e.g., A23187) to induce degranulation.[18][19] Include controls for spontaneous release (no stimulus) and total release (cell lysis with a detergent like Triton X-100).[20]

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.[18]

-

β-Hexosaminidase Assay:

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.

-

Plot the percentage of inhibition of release against the logarithm of the triprolidine concentration to determine the IC50 value.

-

NF-κB Luciferase Reporter Assay

This assay is used to measure the inhibition of NF-κB transcriptional activity.

Objective: To determine if triprolidine can inhibit the activation of the NF-κB signaling pathway.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T cells) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).[21][22]

-

Compound Treatment: Treat the transfected cells with varying concentrations of triprolidine for a pre-determined time.

-

NF-κB Activation: Stimulate the cells with a known NF-κB activator (e.g., tumor necrosis factor-alpha [TNF-α] or lipopolysaccharide [LPS]).[21][23]

-

Cell Lysis: Lyse the cells to release the luciferases.[21]

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of NF-κB activation for each triprolidine concentration compared to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the triprolidine concentration to determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Histamine H1 Receptor Signaling Pathway and Triprolidine Inhibition.

Experimental Workflows

Caption: Workflow for Mast Cell Degranulation Assay.

Conclusion

Triprolidine is a well-characterized first-generation antihistamine that effectively mitigates the symptoms of allergic rhinitis through its high-affinity competitive antagonism of the histamine H1 receptor. Its mechanism of action is centered on the blockade of the Gq/11-PLC-IP3/DAG signaling cascade, which prevents the downstream consequences of histamine release, including increased intracellular calcium and the activation of pro-inflammatory transcription factors like NF-κB. While its primary role is to counteract the effects of histamine, further research into its potential direct effects on mast cell degranulation could provide a more complete understanding of its therapeutic profile. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of triprolidine and novel antihistaminic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. SMPDB [smpdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. SMPDB [smpdb.ca]

- 9. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 11. researchgate.net [researchgate.net]

- 12. Two doses of triprolidine for treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Double-blind crossover trial of pseudoephedrine and triprolidine, alone and in combination, for the treatment of allergenic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. abmgood.com [abmgood.com]

- 19. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 20. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bowdish.ca [bowdish.ca]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 23. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies on the vasoconstrictive effects of pseudoephedrine

An In-Depth Technical Guide to the In Vitro Vasoconstrictive Effects of Pseudoephedrine

Introduction

Pseudoephedrine (PSE) is a sympathomimetic amine widely utilized in over-the-counter medications for its effective nasal decongestant properties.[1][2][3][4] Its therapeutic effect stems from its ability to induce vasoconstriction in the nasal mucosa, which reduces swelling and congestion.[5][6] While its clinical efficacy is well-established, a detailed understanding of its in vitro pharmacological profile is crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the in vitro studies on the vasoconstrictive effects of pseudoephedrine, detailing its mechanism of action, experimental protocols used for its assessment, and the available quantitative data.

Mechanism of Action: A Dual Role

Pseudoephedrine's vasoconstrictive effects are mediated through its interaction with the adrenergic system. It functions as a sympathomimetic agent with a dual mechanism of action:

-

Indirect Agonism (Primary Mechanism): The principal mechanism of pseudoephedrine is indirect. It acts by displacing norepinephrine from storage vesicles in sympathetic nerve endings.[3][4][7] This increase in synaptic norepinephrine concentration leads to the activation of postsynaptic α-adrenergic receptors on vascular smooth muscle cells, triggering vasoconstriction.[3][4] Studies in anesthetized rats have shown that the pressor effects of pseudoephedrine are eliminated after the destruction of sympathetic nerve terminals, supporting this indirect mechanism.[3][4][7]

-

Direct Agonism (Weaker Effect): Pseudoephedrine also has a weak, direct agonist effect on adrenergic receptors, with a higher selectivity for α-adrenergic receptors compared to β-adrenergic receptors.[1][5][8] The stimulation of α1-adrenergic receptors on vascular smooth muscle initiates a downstream signaling cascade that results in muscle contraction and vasoconstriction.[5][9]

α1-Adrenergic Signaling Pathway

The activation of α1-adrenergic receptors by an agonist like norepinephrine (released by pseudoephedrine) initiates a well-defined signaling cascade within the vascular smooth muscle cell. This process involves the Gq protein-coupled receptor pathway, leading to an increase in intracellular calcium and subsequent cell contraction.

Experimental Protocols for In Vitro Vasoconstriction Assays

The vasoconstrictive properties of compounds like pseudoephedrine are commonly evaluated using isolated tissue bath assays, often employing a technique called wire myography.[10] This method allows for the direct measurement of contractile responses in isolated blood vessels under controlled physiological conditions.

Detailed Protocol: In Vitro Wire Myography

This protocol outlines the key steps for assessing pseudoephedrine-induced vasoconstriction using isolated arterial rings.

1. Tissue Preparation:

-

An experimental animal (e.g., rat) is euthanized according to ethical guidelines.

-

A specific artery, such as the thoracic aorta or mesenteric artery, is carefully dissected and placed in a cold, oxygenated Physiological Salt Solution (PSS).

-

The artery is cleaned of surrounding connective and adipose tissue under a dissecting microscope.

-

The vessel is cut into small rings (typically 2-3 mm in length).

2. Mounting the Arterial Ring:

-

Two fine wires (typically 40 µm in diameter) are carefully guided through the lumen of the arterial ring.

-

The wires are then mounted onto the jaws of a wire myograph. One jaw is attached to a force transducer, and the other to a micrometer, allowing for precise control of vessel tension.[11]

3. Equilibration and Viability Check:

-

The mounted tissue is submerged in a chamber containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.

-

The tissue is allowed to equilibrate for a period of 60-90 minutes under a standardized resting tension.

-

The viability of the vessel is confirmed by challenging it with a high-potassium solution (e.g., KCl), which induces depolarization and a strong contractile response. The vessel is then washed with PSS to return to baseline tension.[12]

4. Experimental Procedure:

-

Once a stable baseline is achieved, a cumulative concentration-response curve is generated.

-

Pseudoephedrine is added to the bath in increasing concentrations.

-

The isometric tension generated by the arterial ring is recorded after each addition until a maximal response is observed or the concentration range of interest is covered.

5. Data Analysis:

-

The contractile responses are typically expressed as a percentage of the maximum contraction induced by the initial KCl challenge.

-

The data is plotted as concentration versus response, and key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response) can be calculated.

Quantitative Data on Vasoconstrictive Effects

Direct quantitative data, such as EC50 and Emax values for pseudoephedrine's direct vasoconstrictive effect from isolated tissue studies, is not extensively available in the published literature.[9] Most evidence points to its primary role as an indirect sympathomimetic, enhancing the effects of endogenous norepinephrine.

The table below summarizes the available in vitro data on the vasoconstrictive effects of pseudoephedrine.

| Parameter | Result | Tissue/Model | Reference |

| Direct Vasoconstriction | Failed to directly contract porcine nasal or extra-nasal vessels in vitro. | Porcine vasculature | [13] |

| EC50 (Direct Effect) | Data not available in searched literature. | - | [9] |

| Emax (Direct Effect) | Data not available in searched literature. | - | [9] |

| Indirect Vasoconstriction | Significantly enhanced electrically evoked noradrenergic contractions. This effect was more pronounced in the nasal artery. | Porcine vasculature | [13] |

| Receptor Selectivity | More selective for α-adrenergic receptors.[1][8] Minimal direct effect on β-adrenergic receptors.[5] | - | [1][5][8] |

| Primary Receptor Subtype | Vasoconstriction in porcine blood vessels appears to involve α1A and possibly α1B-adrenoceptors. | Porcine vasculature | [13] |

Conclusion

In vitro studies confirm that pseudoephedrine possesses vasoconstrictive properties, which are fundamental to its clinical use as a nasal decongestant. The primary mechanism of action identified through these studies is the indirect release of norepinephrine from sympathetic nerve terminals, which subsequently activates α1-adrenergic receptors on vascular smooth muscle.[3][4][7] While pseudoephedrine also exhibits a weak direct agonism at α-adrenergic receptors, its capacity to induce vasoconstriction independently is limited.[5][13]

For drug development professionals and researchers, it is critical to recognize this predominantly indirect mechanism. Future in vitro research should aim to conduct direct comparative studies using standardized myography protocols to quantitatively determine the EC50 and Emax of pseudoephedrine across various vascular beds. Such data would provide a more complete pharmacological profile and enhance the understanding of its physiological and potential pathological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. scirp.org [scirp.org]

- 4. Pseudoephedrine: A Review and Benefit-Risk Assessment with Reference to the Risk of Posterior Reversible Encephalopathy Syndrome (PRES) and Reversible Cerebral Vasoconstriction Syndrome (RCVS) [scirp.org]

- 5. droracle.ai [droracle.ai]

- 6. A Multicenter, Randomized, Placebo‐Controlled Study of Pseudoephedrine for the Temporary Relief of Nasal Congestion in Children With the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The sympathomimetic actions of l-ephedrine and d-pseudoephedrine: direct receptor activation or norepinephrine release? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. reprocell.com [reprocell.com]

- 12. reprocell.com [reprocell.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Neurochemical Effects of Triprolidine on the Central Nervous System

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth examination of the neurochemical effects of triprolidine, a first-generation histamine H1 receptor antagonist, on the central nervous system (CNS). Triprolidine readily crosses the blood-brain barrier, leading to significant CNS effects, most notably sedation.[1] This guide synthesizes findings from preclinical and clinical studies to detail its mechanism of action, receptor binding profile, and impact on key neurotransmitter systems. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Primary Mechanism of Action: Central H1 Receptor Antagonism

Triprolidine's principal neurochemical effect is the competitive antagonism of histamine H1 receptors within the CNS.[2][3] Histaminergic neurons, originating in the tuberomammillary nucleus (TMN) of the hypothalamus, project throughout the brain and are critical for maintaining wakefulness and arousal.[1] By binding to and stabilizing the inactive state of the H1 receptor, triprolidine blocks the endogenous arousal-promoting signals of histamine.[1][3] This action is the primary driver of its well-documented sedative and drowsy side effects.[2][4] Unlike some other first-generation antihistamines, its sedative properties are not mediated by significant potentiation of the GABAergic system.[1]

Effects on Central Neurotransmitter Systems

Histaminergic System

As a potent H1 receptor antagonist, triprolidine directly suppresses histaminergic neurotransmission, which is linked to alertness and cognitive functions.[2] This blockade is the cornerstone of its therapeutic action in allergic conditions and the primary source of its CNS-depressant effects.[5]

Dopaminergic System

A key differentiator for triprolidine among first-generation antihistamines is its negligible impact on the dopamine (DA) system.[1] Studies using in vivo microdialysis in awake, freely-moving rats have shown that intravenous administration of triprolidine (at doses of 1.0 and 3.0 mg/kg) does not significantly alter extracellular dopamine levels in the nucleus accumbens (NAc).[1][6] This is in stark contrast to other antihistamines like diphenhydramine and (+)-chlorpheniramine, which elicit a cocaine-like stimulation of DA transmission.[1][7] This lack of interaction with the dopamine transporter (DAT) is consistent with triprolidine's low potential for abuse.[1]

Cholinergic System

Triprolidine exhibits anticholinergic (muscarinic receptor antagonist) properties.[2][8] This activity contributes to common side effects such as dry mouth, blurred vision, and urinary retention.[2][9] While its affinity for muscarinic receptors is less pronounced than for H1 receptors, these effects are clinically relevant and characteristic of first-generation antihistamines.

Quantitative Data: Receptor Binding and Pharmacokinetics

The following tables summarize key quantitative parameters for triprolidine, providing a comparative perspective on its pharmacological profile.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Compound | Histamine H1 Receptor | Dopamine Transporter (DAT) | Reference |

|---|---|---|---|

| Triprolidine | 0.34 ± 0.03 | 3000 ± 400 | [6] |

| (+)-Chlorpheniramine | 2.1 ± 0.2 | 860 ± 100 | [6] |

| Diphenhydramine | 11 ± 1 | 2000 ± 300 | [6] |

| Cocaine | >10000 | 313 ± 20 | [6] |

Data derived from in vitro studies on rat brain tissue.[6]

Table 2: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Time to Max. Plasma Conc. (Tmax) | ~1.5 hours | [10] |

| Elimination Half-Life (t1/2) | ~4.0 - 4.6 hours | [10][11] |

| Blood-Brain Barrier (BBB) | Readily crosses |[1][2] |

Signaling Pathways

Antagonism of the H1 receptor by triprolidine inhibits the Gq/11 protein-coupled signaling cascade.[12] This prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] The ultimate effect is a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.[14] This cascade also leads to reduced activity of the NF-κB transcription factor, decreasing the expression of pro-inflammatory cytokines.[14]

Experimental Protocols

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of triprolidine for specific receptors (e.g., histamine H1) and transporters (e.g., DAT).

Methodology:

-

Tissue Preparation: Membranes are prepared from specific brain regions (e.g., cortex for H1 receptors, striatum for DAT) of laboratory animals (e.g., rats).

-

Radioligand Binding: The tissue membranes are incubated with a specific radioligand (e.g., [3H]mepyramine for H1 receptors) at a fixed concentration.

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled competitor drug (triprolidine).

-

Separation and Counting: Bound and free radioligand are separated via rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of triprolidine that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure real-time extracellular levels of dopamine in the brain of a freely-moving animal following systemic administration of triprolidine.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens shell) in an anesthetized rat. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Perfusate (dialysate) samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Triprolidine (or vehicle) is administered systemically (e.g., intravenously).

-

Post-Injection Sampling: Dialysate collection continues for a set period following drug administration.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage change from the pre-injection baseline.

Conclusion

The neurochemical profile of triprolidine in the central nervous system is defined by its potent and selective antagonism of histamine H1 receptors.[1] This action directly leads to its primary CNS effect of sedation by inhibiting the brain's core wakefulness pathways.[1] Critically, unlike some of its class counterparts, triprolidine does not significantly engage the dopamine system, which explains its low abuse liability.[1][6] Its additional anticholinergic effects contribute to its side effect profile. This distinct neurochemical signature classifies triprolidine as a classic first-generation sedating antihistamine, and a thorough understanding of these mechanisms is essential for drug development, comparative pharmacology, and clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]

- 4. Triprolidine (Histex, PediaClear, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cocaine-Like Neurochemical Effects of Antihistaminic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cocaine-like neurochemical effects of antihistaminic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. What is Triprolidine Hydrochloride used for? [synapse.patsnap.com]

- 10. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic and pharmacokinetics of BW 825C: a new antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Off-Target Effects of First-Generation Antihistamines: A Technical Guide Focused on Triprolidine

Introduction

First-generation antihistamines have been a cornerstone in the symptomatic treatment of allergic conditions for decades. Triprolidine, a prominent member of the alkylamine class, is recognized for its potent antagonism of the histamine H1 receptor.[1] This action effectively mitigates allergic responses such as sneezing, rhinitis, and urticaria.[2] However, the clinical profile of triprolidine and its contemporaries is marked by a wide array of side effects, stemming from their limited receptor selectivity and ability to cross the blood-brain barrier.[3][4] These off-target effects, including sedation, and anticholinergic symptoms like dry mouth and blurred vision, are a direct consequence of their interaction with various other neurotransmitter receptors.[5][6]

This technical guide provides an in-depth examination of the off-target pharmacology of first-generation antihistamines, with a specific focus on triprolidine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative pharmacology, detailed experimental protocols for assessing off-target liabilities, and visual representations of the underlying molecular mechanisms. Understanding this polypharmacology is crucial for interpreting clinical outcomes, predicting potential drug-drug interactions, and guiding the development of more selective future therapeutics.

Quantitative Pharmacology: Receptor Binding Affinities

The off-target effects of first-generation antihistamines are directly related to their binding affinities for various G-protein coupled receptors (GPCRs) and transporters. The following tables summarize the available quantitative data, primarily as inhibition constants (Ki), for triprolidine and other representative first-generation antihistamines. A lower Ki value indicates a higher binding affinity.

Table 1: Triprolidine Receptor Binding Profile

| Receptor Target | Radioligand | Ki (nM) | Tissue/Cell Line |

| Histamine H1 | [³H]mepyramine | High Affinity (Specific Ki not stated) | Guinea-pig ileum |

| Muscarinic (non-selective) | [³H]quinuclidinyl benzilate | 280 | Bovine cerebral cortex |

| Dopamine Transporter (DAT) | - | Micromolar Affinity (Specific Ki not stated) | - |

| Serotonin Transporter (SERT) | - | >10,000 | - |

| Norepinephrine Transporter (NET) | - | >10,000 | - |

Table 2: Comparative Receptor Binding Affinities (Ki in nM) of Selected First-Generation Antihistamines

| Drug | Histamine H1 | Muscarinic (M1-M5) | α1-Adrenergic | α2-Adrenergic | Serotonin (5-HT2A) | Dopamine (D2) |

| Triprolidine | ~1-5 | 280 | Data not readily available | Data not readily available | Data not readily available | >1000 |

| Diphenhydramine | 16 | 280 | 730 | 10,000 | 3,000 | 1,800 |

| Chlorpheniramine | 3.2 | 300 | 1,000 | 10,000 | 2,000 | 10,000 |

| Promethazine | 2 | 22 | 23 | 1,000 | 11 | 36 |

| Hydroxyzine | 2 | 3,600 | 1,000 | 10,000 | 50 | 370 |

This table provides a comparative overview. Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

The characterization of off-target effects relies on robust in vitro pharmacological assays. Below are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds like triprolidine at various receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[8]

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

A. Membrane Preparation

-

Cell Culture: Culture a cell line stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium at 37°C in a 5% CO₂ incubator.

-

Harvesting: Once cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Scrape the cells into an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh ice-cold lysis buffer, and repeat the high-speed centrifugation step.

-

Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

B. Assay Procedure

-

Plate Setup: The assay is typically performed in a 96-well plate format with each condition in triplicate.

-

Reagent Preparation:

-

Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., triprolidine) in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

Radioligand Solution: Dilute a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) in the assay buffer to a final concentration approximately equal to its equilibrium dissociation constant (Kd).

-

-

Assay Incubation (Total Volume: 200 µL):

-

Total Binding (TB): Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 100 µL of the diluted cell membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a known non-labeled competing ligand (e.g., 10 µM Atropine for muscarinic receptors), 50 µL of the radioligand solution, and 100 µL of the diluted cell membrane suspension.

-

Competitive Binding: Add 50 µL of each test compound dilution, 50 µL of the radioligand solution, and 100 µL of the diluted cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This is typically done using a 96-well cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Counting: Dry the filters, add a scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.

C. Data Analysis

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the corresponding test wells.

-

Generate Competition Curve: Plot the specific binding as a percentage of the total specific binding (in the absence of the competitor) against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Inhibition Constant (Ki): Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[5][9]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Functional Cellular Assays

Functional assays measure the cellular response following receptor activation or blockade, providing information on whether a compound acts as an agonist, antagonist, or inverse agonist.

This assay measures changes in intracellular calcium concentration, a key downstream event for receptors that couple to Gq proteins, such as histamine H1 and muscarinic M1, M3, and M5 receptors.[9][10]

-

Cell Preparation: Plate cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) and a non-ionic detergent like Pluronic F-127 (to aid dye solubilization) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and add the loading buffer.

-

-